molecular formula C14H21NO4 B11767028 5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid

5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid

Cat. No.: B11767028
M. Wt: 267.32 g/mol
InChI Key: RCQJDIRPHMWYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid is a synthetic organic compound that belongs to the furan family This compound is characterized by the presence of a furan ring substituted with a tert-butyl group, a morpholinomethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the tert-butyl and morpholinomethyl groups. The carboxylic acid group is usually introduced in the final steps of the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl and morpholinomethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and its substituents can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(tert-Butyl)-3-methyl-furan-2-carboxylic acid: Similar structure but with a methyl group instead of a morpholinomethyl group.

    5-(2-tert-butyl-5-methylphenoxymethyl)furan-2-carboxylic acid: Contains a phenoxymethyl group instead of a morpholinomethyl group.

Uniqueness

5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

5-tert-butyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C14H21NO4/c1-14(2,3)12-10(8-11(19-12)13(16)17)9-15-4-6-18-7-5-15/h8H,4-7,9H2,1-3H3,(H,16,17)

InChI Key

RCQJDIRPHMWYFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(O1)C(=O)O)CN2CCOCC2

Origin of Product

United States

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